molecular formula C17H20N2O5S B3647945 3,4-dimethoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

3,4-dimethoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

Cat. No.: B3647945
M. Wt: 364.4 g/mol
InChI Key: NTACZPMTJWZPSD-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring, and a methyl(methylsulfonyl)amino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with 3-amino-N-methylbenzenesulfonamide under basic conditions to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation reactions using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

3,4-Dimethoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The methoxy groups and the sulfonamide moiety play crucial roles in its binding to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Lacks the sulfonamide group, resulting in different chemical and biological properties.

    N-Methyl-N-(3-methylsulfonylphenyl)benzamide: Similar structure but without the methoxy groups.

Uniqueness

3,4-Dimethoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is unique due to the combination of methoxy and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,4-dimethoxy-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-19(25(4,21)22)14-7-5-6-13(11-14)18-17(20)12-8-9-15(23-2)16(10-12)24-3/h5-11H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTACZPMTJWZPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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